molecular formula C5H4Cl2N4 B2599218 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine hydrochloride CAS No. 2307734-21-8

7-Chloro-1H-pyrazolo[4,3-d]pyrimidine hydrochloride

Cat. No.: B2599218
CAS No.: 2307734-21-8
M. Wt: 191.02
InChI Key: OSBXAQMDWOEEDX-UHFFFAOYSA-N
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Description

7-Chloro-1H-pyrazolo[4,3-d]pyrimidine hydrochloride (CAS: 923282-64-8) is a heterocyclic compound with the molecular formula C₅H₄Cl₂N₄ and a molecular weight of 191.02 g/mol . It features a pyrazolo[4,3-d]pyrimidine core substituted with a chlorine atom at position 7 and a hydrochloride salt form, enhancing its solubility and stability for pharmaceutical applications. This compound is of interest in medicinal chemistry due to its structural similarity to purine-based kinase inhibitors, which are pivotal in targeting cancer and inflammatory diseases .

Properties

IUPAC Name

7-chloro-1H-pyrazolo[4,3-d]pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4.ClH/c6-5-4-3(1-9-10-4)7-2-8-5;/h1-2H,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBXAQMDWOEEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1N=CN=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-3-nitropyrazole with formamide, followed by cyclization and chlorination steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through recrystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolo[4,3-d]pyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Anticancer Activity

Inhibition of Cyclin-Dependent Kinases (CDKs)
One of the primary applications of 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine hydrochloride is its role as a potent inhibitor of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK7. Research has demonstrated that derivatives of this compound exhibit significant anticancer activity by selectively targeting these kinases, which are crucial for cell cycle regulation and are often dysregulated in cancer cells. For instance, studies have shown that certain pyrazolo[4,3-d]pyrimidine derivatives can inhibit CDK7 with nanomolar potency, leading to antiproliferative effects on leukemia cell lines and inducing apoptosis through cell cycle arrest mechanisms .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the inhibition of phosphorylation processes critical for cell cycle progression. Inhibition of CDK7 results in the downregulation of several oncogenic drivers and affects the phosphorylation status of key substrates involved in transcription and cell division, such as RNA polymerase II and other CDKs . This selective targeting not only enhances its therapeutic potential but also minimizes off-target effects, making it a promising candidate for cancer therapy.

Antiviral Applications

Potential against Flaviviruses
Recent studies have indicated that pyrazolo[4,3-d]pyrimidine derivatives may also possess antiviral properties. Specifically, compounds with similar scaffolds have been investigated for their efficacy against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). The structural features of these compounds contribute to their ability to inhibit viral replication, although the exact molecular targets remain to be elucidated .

Modulation of Immune Responses

Agonism of Toll-Like Receptor 7 (TLR7)
Another notable application is the use of this compound as an agonist for Toll-like receptor 7 (TLR7). Activation of TLR7 has been associated with enhanced immune responses against tumors and infections. Compounds in this class have shown promise in cancer immunotherapy by modulating the immune system's response to malignancies . The ability to activate TLR7 suggests potential applications in combination therapies with other immunotherapeutic agents.

Structure-Activity Relationship Studies

Optimization for Enhanced Activity
The ongoing research into the structure-activity relationships (SAR) of pyrazolo[4,3-d]pyrimidine derivatives continues to reveal insights into how modifications can enhance their biological activity. For example, studies have identified specific substituents that improve selectivity and potency against CDKs or enhance antiviral activity against flaviviruses. Such SAR studies are crucial for the rational design of new therapeutic agents based on this scaffold .

Summary Table: Applications of this compound

Application Mechanism/Target Therapeutic Area
CDK InhibitionInhibits CDK2 and CDK7Cancer Treatment
Antiviral ActivityPotential inhibition of ZIKV and DENVViral Infections
TLR7 AgonismModulates immune responseCancer Immunotherapy
Structure-Activity RelationshipOptimization through chemical modificationsDrug Development

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). It binds to the active site of the kinase, preventing the phosphorylation of target proteins involved in cell cycle regulation. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[4,3-e][1,2,4]triazine Derivatives

Compounds such as 3-methyl-5-methylsulfanyl-1H-pyrazolo[4,3-e][1,2,4]triazine (1) and its derivatives (e.g., compounds 2–8 ) share a fused pyrazolo-triazine core but differ in substituents and biological activity :

  • Synthesis : These compounds are synthesized via alkylation of the parent heterocycle with agents like hydrazine hydrochloride, followed by acid-promoted cyclization .
  • Biological Activity: While 7-chloro-1H-pyrazolo[4,3-d]pyrimidine hydrochloride is hypothesized to inhibit kinases, derivatives like 2–8 showed lower Abl kinase inhibition (IC₅₀ > 100 µM) compared to older 5-amino-substituted analogs. This reduced activity is attributed to the absence of an NH group, critical for hydrogen bonding with kinase active sites .
  • Physicochemical Properties :
    • Dipole Moments : N-1-substituted isomers (e.g., compound 2 ) exhibit lower dipole moments (3.100–8.420 D) than N-2-substituted analogs, influencing their polarity and membrane permeability .
    • HOMO-LUMO Gaps : All derivatives have narrow energy gaps (~1.437 kcal/mol), suggesting comparable chemical reactivity and stability under physiological conditions .
Table 1: Key Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives vs. Target Compound
Property 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine HCl Compound 2 (N-1 isomer) Compound 3 (N-2 isomer)
Molecular Weight (g/mol) 191.02 ~250 (estimated) ~250 (estimated)
Dipole Moment (D) Not reported 3.100 8.420
Abl Kinase Inhibition Hypothesized (NH-free) >100 µM >100 µM
Log kₑₜ (RP-HPLC) Not reported 1.2–2.5 (pH-dependent) 1.2–2.5 (pH-dependent)

Pyrido[2,3-d]pyrimidine Derivatives

  • Synthesis Challenges : Low yields (e.g., derivative 5 at <30%) due to hydrochloride salt formation during synthesis, complicating purification compared to the target compound .
  • Biological Activity : These derivatives exhibit theophylline-like properties , targeting respiratory diseases rather than kinase inhibition, highlighting structural specificity in therapeutic applications .

1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine Hydrochloride

This compound (C₇H₉ClN₄, MW 184.62 g/mol) differs in its pyridine core and methyl-amine substitution :

  • Applications : Used in agrochemical and material science research due to its enhanced polarity (from the amine group) and stability .

Key Research Findings and Implications

  • Structural-Activity Relationship (SAR) : The absence of an NH group in this compound may limit kinase inhibition but could improve metabolic stability by reducing oxidative deamination .
  • Synthetic Feasibility : The target compound’s straightforward synthesis (e.g., via hydrazine cyclization) contrasts with low-yield routes for pyrido-pyrimidines, favoring scalability .
  • Therapeutic Potential: While less potent in kinase inhibition than older analogs, the target compound’s unique substitution profile may offer advantages in targeting resistant kinase mutants .

Biological Activity

7-Chloro-1H-pyrazolo[4,3-d]pyrimidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various kinases and its potential therapeutic applications in cancer treatment. This article outlines the biological activity of this compound, supported by data tables, case studies, and research findings.

  • Molecular Formula : C5_5H4_4ClN4_4
  • Molecular Weight : 191.02 g/mol
  • CAS Number : [Not provided in the search results]

This compound exhibits its biological activity primarily through its interaction with cyclin-dependent kinases (CDKs) and other tyrosine kinases. It has been shown to inhibit CDK2, which plays a crucial role in cell cycle regulation. This inhibition leads to significant alterations in cell cycle progression and can induce apoptosis in cancer cells.

Cytotoxicity

Research indicates that this compound demonstrates potent cytotoxic effects against various cancer cell lines. The following table summarizes the IC50_{50} values against different cell lines:

Cell Line IC50_{50} (nM) Reference
MCF-745
HCT-1166
HepG-248

These values suggest that the compound is particularly effective against colorectal cancer (HCT-116) and breast cancer (MCF-7), indicating its potential as a therapeutic agent in oncology.

Enzymatic Inhibition

The compound has been characterized as a potent inhibitor of CDK2/cyclin A2 with an IC50_{50} value of approximately 0.057 μM, showcasing its strong inhibitory action compared to known inhibitors like sorafenib (IC50_{50}: 0.184 μM) . This suggests that this compound could be a valuable candidate for further development in cancer therapies targeting CDK2.

Case Studies

  • In Vivo Efficacy Against Osteosarcoma :
    • In a study involving xenograft models of osteosarcoma, derivatives of pyrazolo[4,3-d]pyrimidines, including this compound, showed significant reductions in tumor volume when administered to mice . This highlights the compound's potential for clinical application in treating aggressive cancers.
  • Dual Activity Against Glioblastoma Multiforme :
    • Research has demonstrated that certain derivatives exhibit dual inhibition against tyrosine kinases associated with glioblastoma multiforme. The compounds were evaluated for their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles alongside their pharmacological efficacy .

Q & A

Q. How can researchers optimize the synthesis of 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine hydrochloride to improve yield and purity?

  • Methodological Answer : A multi-step synthesis protocol involving chlorination and acid-mediated cyclization is commonly employed. For example, demonstrates a 52.7% yield by reacting intermediates with 1.0 M HCl at 50°C for 2.33 hours, followed by filtration and drying under controlled conditions . Key parameters include:
  • Temperature control : Maintaining 0–50°C during HCl addition minimizes side reactions.
  • Solvent selection : Water is used for solubility, while cold HCl rinses reduce impurities.
  • Crystallization : Slow drying (39 hours) ensures high-purity crystalline product.
    Monitoring reaction progress via TLC or HPLC is critical for intermediate validation.

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact () .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas).
  • Waste disposal : Segregate halogenated waste and transfer to certified hazardous waste facilities () .
  • Spill management : Neutralize acidic residues with sodium bicarbonate before cleanup.

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • 1H NMR : reports δ 9.39 ppm (broad singlet) for NH protons and δ 1.73 ppm (doublet) for methyl groups, confirming substitution patterns .
  • XRD : Monoclinic crystal systems (e.g., space group P21/c) are observed in related pyrazolo-pyrimidine salts () .
  • HPLC : Use C18 columns with UV detection (254 nm) to assess purity (>98%).

Advanced Research Questions

Q. How can computational tools like quantum chemical calculations enhance reaction design for derivatives of this compound?

  • Methodological Answer : Tools such as COMSOL Multiphysics and ICReDD’s reaction path search methods ( ) enable:
  • Transition state modeling : Predict regioselectivity in chlorination or alkylation steps.
  • Solvent optimization : Simulate polarity effects using density functional theory (DFT).
  • Machine learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal conditions for novel derivatives .

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data for this compound?

  • Methodological Answer :
  • Reproducibility checks : Validate reaction conditions (e.g., HCl concentration, drying time) against literature ( vs. 19) .
  • Isotopic labeling : Use DCl in parallel syntheses to confirm NMR peak assignments.
  • Meta-analysis : Compare crystallographic data (e.g., unit cell parameters in ) to identify polymorphic variations .

Q. What strategies ensure the compound’s stability under varying pH and temperature conditions during biological assays?

  • Methodological Answer :
  • pH stability : Conduct accelerated degradation studies (e.g., 25–40°C, pH 2–9) with HPLC monitoring. suggests halogenated pyrimidines are prone to hydrolysis above pH 7 .
  • Lyophilization : Stabilize aqueous solutions by freeze-drying and storing under argon.
  • Excipient screening : Add antioxidants (e.g., ascorbic acid) to buffer systems.

Q. How can statistical experimental design improve the scalability of this compound’s synthesis?

  • Methodological Answer : Apply factorial design () to optimize variables:
  • Factors : HCl concentration (0.5–1.5 M), reaction time (1–4 hours), temperature (30–70°C).
  • Response surface methodology : Model interactions between factors to maximize yield.
  • Robustness testing : Use Plackett-Burman designs to identify critical parameters for pilot-scale production .

Q. What mechanistic insights explain the reactivity of the pyrazolo-pyrimidine core in nucleophilic substitution reactions?

  • Methodological Answer :
  • Electrophilic centers : The chlorine atom at position 7 is activated by electron-withdrawing pyrimidine nitrogen atoms ().
  • Kinetic studies : Monitor SNAr reactions with amines/thiols using stopped-flow UV-Vis.
  • DFT analysis : Calculate charge distribution to predict substitution sites () .

Q. How can environmental impacts of this compound’s synthesis be mitigated at the laboratory scale?

  • Methodological Answer :
  • Green solvents : Replace water with biodegradable ionic liquids (e.g., choline chloride/urea).
  • Catalyst recycling : Recover HCl via distillation or ion-exchange resins () .
  • Life-cycle assessment (LCA) : Quantize waste using metrics like E-factor (kg waste/kg product).

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